molecular formula C16H15ClN2O3S B5743452 N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B5743452
M. Wt: 350.8 g/mol
InChI Key: QBGMGNBPSWALTG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a 4-chlorophenyl group, a 2-oxopyrrolidin-1-yl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the following steps:

    Formation of the 2-oxopyrrolidin-1-yl group: This can be achieved by reacting pyrrolidine with an appropriate oxidizing agent to introduce the oxo group.

    Introduction of the 4-chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the benzenesulfonamide moiety: This can be achieved by reacting benzenesulfonyl chloride with an amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonamide-sensitive enzymes.

    Industrial Applications: The compound can be used in the synthesis of other chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Unique due to its specific combination of functional groups.

    This compound analogs: Compounds with similar structures but different substituents on the phenyl or pyrrolidinyl groups.

Uniqueness

This compound is unique due to its specific combination of a 4-chlorophenyl group, a 2-oxopyrrolidin-1-yl group, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-12-3-5-13(6-4-12)18-23(21,22)15-9-7-14(8-10-15)19-11-1-2-16(19)20/h3-10,18H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGMGNBPSWALTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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